molecular formula C7H3F4NO2 B2947319 5-Fluoro-6-(trifluoromethyl)nicotinic acid CAS No. 1554123-46-4

5-Fluoro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B2947319
CAS No.: 1554123-46-4
M. Wt: 209.1
InChI Key: CHYDKBRRNOWOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid typically involves the introduction of fluorine and trifluoromethyl groups into the nicotinic acid structure. One common method includes the use of 2,6-dichloro-4-trifluoromethyl nicotinic acid as a starting material. The reaction involves the following steps :

  • Dissolve 5 g (0.0192 mol) of 2,6-dichloro-4-trifluoromethyl nicotinic acid in 20 mL of ethanol.
  • Add 0.3 g of 10% palladium on carbon (Pd/C) and 5.25 g (0.0389 mol) of sodium acetate trihydrate.
  • Stir the mixture under a nitrogen atmosphere and then replace it with hydrogen gas.
  • Continue stirring at room temperature for 8 hours until hydrogen absorption ceases.
  • Filter to recover the palladium catalyst and wash the filter cake with ethanol.
  • Evaporate the solvent and dissolve the resulting solid in water.
  • Adjust the pH to 2-3 using hydrochloric acid and extract with ethyl acetate.
  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate to obtain the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-Fluoro-6-(trifluoromethyl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and potential therapeutic effects.

Properties

IUPAC Name

5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYDKBRRNOWOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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